molecular formula C10H9BrO3 B13894578 Cyclopropanecarboxylic acid, 1-(3-bromophenoxy)- CAS No. 1399654-00-2

Cyclopropanecarboxylic acid, 1-(3-bromophenoxy)-

Cat. No.: B13894578
CAS No.: 1399654-00-2
M. Wt: 257.08 g/mol
InChI Key: MQKAVDFGJCZVBF-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 1-(3-bromophenoxy)- is a chemical compound with the molecular formula C10H9BrO2 and a molecular weight of 241.08 g/mol It is a derivative of cyclopropanecarboxylic acid, where a bromophenoxy group is attached to the cyclopropane ring

Preparation Methods

The synthesis of cyclopropanecarboxylic acid, 1-(3-bromophenoxy)- typically involves the reaction of cyclopropanecarboxylic acid with 3-bromophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Cyclopropanecarboxylic acid, 1-(3-bromophenoxy)- undergoes various chemical reactions, including:

Scientific Research Applications

Cyclopropanecarboxylic acid, 1-(3-bromophenoxy)- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways, is ongoing. The compound’s ability to interact with biological molecules makes it a candidate for drug discovery.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of cyclopropanecarboxylic acid, 1-(3-bromophenoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Cyclopropanecarboxylic acid, 1-(3-bromophenoxy)- can be compared with other similar compounds, such as:

Properties

CAS No.

1399654-00-2

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

1-(3-bromophenoxy)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H9BrO3/c11-7-2-1-3-8(6-7)14-10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13)

InChI Key

MQKAVDFGJCZVBF-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)O)OC2=CC(=CC=C2)Br

Origin of Product

United States

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